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Compound of Interest

Compound Name: Propionic anhydride

Cat. No.: B123092

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various historical methods for the synthesis of propionic
anhydride, a crucial reagent in organic synthesis and the production of pharmaceuticals and
other specialty chemicals. The following sections detail key experimental protocols, present
guantitative data for comparative analysis, and illustrate the underlying chemical
transformations and workflows.

Synthesis via Dehydration of Propionic Acid

The removal of a water molecule from two equivalents of propionic acid is a direct route to the
anhydride. Historically, this has been achieved through thermal means or with the use of
dehydrating agents.

Thermal Dehydration

The industrial production of propionic anhydride can be achieved by heating propionic acid to
drive off water, a process that is often facilitated by distillation to remove the water as it is
formed.[1] A patented method describes a vapor-phase pyrogenic dehydration process carried
out at elevated temperatures in the presence of a dehydration catalyst and an inert organic
diluent, such as benzene, which forms an azeotrope with the water produced.[2]

Experimental Protocol:
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A mixture of propionic acid and 1 to 20 parts by weight of benzene is vaporized by passing it
through a steam-heated vaporizer at 200 to 360°F.[2] The resulting vapors are then passed
through a reactor, preferably made of stainless steel, containing a dehydration catalyst such as
mono-sodium phosphate.[2] The reactor is heated to a temperature no greater than 1100°F,
with a preferred temperature of around 1030°F.[2] The reaction vapors are subsequently
subjected to fractionation to remove the water as a constant boiling azeotrope with benzene.[2]
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Caption: Workflow for the thermal dehydration of propionic acid.

Dehydration using Ketene
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Propionic anhydride can be effectively synthesized by treating propionic acid with ketene.[1]
[3] This method is analogous to the preparation of n-caproic anhydride, for which a detailed
procedure is available and reported to be applicable to propionic anhydride with high yields.

Experimental Protocol:

In a 250-ml gas-washing bottle supported in an ice bath, place 1 mole of propionic acid.[4]
Pass 0.50 to 0.55 mole of ketene into the acid at a rate of approximately 0.45 mole per hour.[4]
The resulting mixture is then transferred to a fractional distillation apparatus. A low-boiling
fraction containing acetone, unreacted ketene, acetic acid, and some acetic anhydride is
removed at atmospheric pressure. The temperature of the heating bath is raised to 220°C over
about an hour and maintained for three hours to ensure the conversion of any mixed
anhydride.[4] The propionic anhydride is then collected by vacuum distillation.[4]

Quantitative Data Summary:
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Reaction Pathway for Dehydration with Ketene:
Caption: Synthesis of propionic anhydride from propionic acid and ketene.

Synthesis from Propionic Acid Derivatives
Reaction with Oxalyl Chloride

A laboratory-scale preparation of propionic anhydride involves the reaction of dry propionic
acid with oxalyl chloride.[5][6]

Experimental Protocol:
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To a round-bottom flask fitted with a dropping funnel, add 20 g of dry propionic acid.[6] Slowly
add 17.5 g of oxalyl chloride from the dropping funnel. During the addition, hydrogen chloride
gas evolves.[6] The reaction mixture is then gently refluxed. Following the reflux, the product is
distilled to yield propionic anhydride.[6]

Quantitative Data Summary:
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Caption: Workflow for propionic anhydride synthesis using oxalyl chloride.

Reaction of Propionyl Chloride with Propionate Salts

Propionic anhydride can be prepared by the reaction of propionyl chloride with a salt of
propionic acid, such as sodium propionate or calcium propionate.[5][7]

A specific historical method involves the reaction of fused and powdered sodium propionate
with a solution of sulfur in bromine.[8][9]

Experimental Protocol (with Sulfur and Bromine):

To 40 g of fused and powdered sodium propionate in a 250 cc flask, a solution of 2 g of sulfur
in 22 g of bromine is added while stirring.[9] The temperature is maintained at about 50°C.[9]
After the reaction is complete, the crude product is distilled in vacuo. The collected crude
product is then fractionated under normal pressure, with the fraction boiling at 155-156°C being
collected as propionic anhydride.[9]

Quantitative Data Summary:
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Reaction Pathway for Sodium Propionate Method:
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Caption: Synthesis from sodium propionate with sulfur and bromine.

Reppe Carbonylation

The Reppe carbonylation is a catalytic process that synthesizes propionic anhydride from
ethylene, carbon monoxide, and propionic acid.[1][5] This method typically employs a nickel
carbonyl catalyst.[1][10]

Experimental Protocol:

A patent from the 1950s describes a continuous flow process where a mixture of carbon
monoxide, ethylene, propionic acid, and a nickel-containing catalyst (e.g., nickel carbonyl or
nickel propionate) is passed through a pressure-resistant reaction vessel.[10] In one example,
a molar ratio of 1:1:0.8:0.2:0.06 for carbon monoxide, ethylene, propionic acid, water, and
nickel carbonyl was passed through a reactor at 265°C and 600 atmospheres.[10] Another
example involved heating a mixture of propionic acid, nickel propionate, and ethylene under
carbon monoxide pressure of 590 to 810 atmospheres at 275 to 295°C.[10] A more recent
variation uses a palladium(ll) acetate catalyst with bisphenyl(2-pyridyl)phosphine ligand, p-
toluenesulfonic acid, and n-butylamine in an autoclave at 110°C under 30 bar of carbon
monoxide and 20 bar of ethene.[11]

Quantitative Data Summary:
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Caption: Reactants and catalyst in the Reppe carbonylation synthesis.

Anhydride Exchange with Acetic Anhydride

Propionic anhydride can be produced through an exchange reaction between acetic
anhydride and propionic acid. This process is often carried out using reactive distillation to drive
the equilibrium by removing the lower-boiling acetic acid that is formed.[7]
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Experimental Protocol:

A patented process describes a device and method for preparing propionic anhydride via
reactive distillation.[7] Acetic anhydride and propionic acid, in a molar ratio of 1:10 to 5:1, are
fed into a reactor and a reactive distillation tower.[7] The reaction and distillation occur
concurrently on the tower plates. Acetic acid is continuously removed from the top of the tower,
while the bottom product, rich in propionic anhydride, is fed to a refining tower to obtain the
final product with a purity of 80-100%.[7] The reactive distillation tower operates at a pressure
of 5-200 kPa, and the refining tower operates at 5-500 kPa.[7]

Quantitative Data Summary:

Molar Ratio Pressure

Method Reagents Purity (%) Reference
(AA:PA) (kPa)
Acetic
Anhydride Anhydride,
o 1:10to 5:1 5-500 80-100 [7]
Exchange Propionic
Acid

Workflow for Anhydride Exchange via Reactive Distillation:
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Caption: Reactive distillation process for anhydride exchange.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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